2'-iso-Pentoxy-2,2,2-trifluoroacetophenone

lipophilicity regiochemistry ionophore design

2'-iso-Pentoxy-2,2,2-trifluoroacetophenone (IUPAC: 2,2,2-trifluoro-1-[2-(3-methylbutoxy)phenyl]ethanone; CAS 1443309-72-5; MFCD14635334) is a synthetic ortho-substituted aryl trifluoromethyl ketone with molecular formula C13H15F3O2 and molecular weight 260.25 g/mol. The compound features a trifluoroacetyl group (–COCF3) at the 1-position and a branched iso-pentoxy chain (–OCH2CH2CH(CH3)2) at the 2′-position of the phenyl ring.

Molecular Formula C13H15F3O2
Molecular Weight 260.25 g/mol
Cat. No. B8000951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-iso-Pentoxy-2,2,2-trifluoroacetophenone
Molecular FormulaC13H15F3O2
Molecular Weight260.25 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=CC=CC=C1C(=O)C(F)(F)F
InChIInChI=1S/C13H15F3O2/c1-9(2)7-8-18-11-6-4-3-5-10(11)12(17)13(14,15)16/h3-6,9H,7-8H2,1-2H3
InChIKeyNJMHKBSRRGQDGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-iso-Pentoxy-2,2,2-trifluoroacetophenone (CAS 1443309-72-5): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


2'-iso-Pentoxy-2,2,2-trifluoroacetophenone (IUPAC: 2,2,2-trifluoro-1-[2-(3-methylbutoxy)phenyl]ethanone; CAS 1443309-72-5; MFCD14635334) is a synthetic ortho-substituted aryl trifluoromethyl ketone with molecular formula C13H15F3O2 and molecular weight 260.25 g/mol . The compound features a trifluoroacetyl group (–COCF3) at the 1-position and a branched iso-pentoxy chain (–OCH2CH2CH(CH3)2) at the 2′-position of the phenyl ring. It is commercially supplied at 97.0% purity by Fluorochem (Product Code F399674) and resellers including Leyan and CymitQuimica . Its computed LogP of 3.86 and topological polar surface area of 26.3 Ų place it in a moderately lipophilic region of chemical space relevant to membrane-permeable probe and ionophore design . The closest structural comparators include 3′-iso-pentoxy (meta isomer, CAS 1443353-30-7), 4′-n-pentoxy (para-linear isomer, CAS 1256467-18-1), 4′-iso-pentoxy (para-branched isomer, CAS 1443312-36-4), 5′-methyl-2′-iso-pentoxy (methylated ortho analog, CAS 1443311-68-9), and the unsubstituted parent 2,2,2-trifluoroacetophenone (CAS 434-45-7) [1][2]. It is critical to note that, per ZINC15 and ChEMBL 20, this specific compound has no known bioactivity data and has not been reported in any peer-reviewed publications [3]. All differential claims below are therefore anchored in structural, physicochemical, and procurement-relevant parameters derived from vendor specifications, computed properties, and class-level inference from the trifluoroacetophenone literature.

Why 2′-iso-Pentoxy-2,2,2-trifluoroacetophenone Cannot Be Simply Replaced by a Meta or Para Alkoxy Analog: Regiochemistry, Lipophilicity, and Steric Consequences


The ortho (2′) placement of the branched iso-pentoxy substituent relative to the trifluoroacetyl electrophilic center creates a substantially different steric and electronic environment compared to meta (3′) or para (4′) positional isomers. In the broader trifluoroacetophenone class, ring substitution position is a critical determinant of Lewis acidity at the carbonyl carbon, which governs hydrate formation equilibrium, anion recognition selectivity, and enzyme–inhibitor adduct stability [1][2]. For carbonate ionophore applications, ortho-substitution with a methoxy group has been shown computationally to enhance hydration reaction stability relative to unsubstituted or para-substituted analogs [3]. Furthermore, the branched iso-pentoxy chain (3-methylbutoxy) introduces steric bulk proximal to the reactive center that is absent in linear n-pentoxy isomers; this can differentially modulate binding pocket accommodation in protein targets or alter membrane plasticizer compatibility in ion-selective electrode formulations [4]. The computed LogP of 3.86 for 2′-iso-pentoxy-2,2,2-trifluoroacetophenone is approximately 0.8 log units lower than the XLogP3 of 4.7 reported for 4′-n-pentoxy-2,2,2-trifluoroacetophenone [5], indicating that positional isomerism and chain branching together produce a measurable difference in lipophilicity that can affect membrane partitioning, organic solvent solubility, and chromatographic retention behavior. These multidimensional differences—regiochemical, steric, and lipophilic—mean that substituting one positional or chain isomer for another without experimental validation risks altering critical performance parameters in any application where the local chemical environment around the trifluoroacetyl group matters.

2'-iso-Pentoxy-2,2,2-trifluoroacetophenone: Quantified Differential Evidence Against Closest Analogs


Ortho vs. Para Iso-Pentoxy Regiochemistry: Computed LogP Difference of 0.8 Units Drives Differential Lipophilicity and Predicted Membrane Partitioning

The ortho-substituted 2′-iso-pentoxy-2,2,2-trifluoroacetophenone exhibits a computed LogP of 3.86, which is approximately 0.8 log units lower than the XLogP3 of 4.7 reported for the para-substituted 4′-n-pentoxy-2,2,2-trifluoroacetophenone [1]. This difference arises from the combined effect of positional isomerism (ortho vs. para) and, in the comparator's case, chain architecture (n-pentoxy vs. iso-pentoxy). A ΔLogP of ~0.8 units corresponds to an approximately 6.3-fold difference in octanol–water partition coefficient (P), which is large enough to measurably alter retention time in reversed-phase chromatography, organic solvent solubility, and distribution into lipophilic membrane phases [2]. For comparison, 2,2,2-trifluoroacetophenone (the unsubstituted parent) has a reported LogP of approximately 2.43 [3], meaning that addition of the ortho iso-pentoxy group increases lipophilicity by approximately 1.43 log units relative to the parent scaffold.

lipophilicity regiochemistry ionophore design membrane partitioning

Ortho Alkoxy Substitution Enhances Hydrate Stability of the Trifluoroacetyl Group: A Computational and Mechanistic Basis for Preferential Carbonyl Activation

Semiempirical AM1 calculations on trifluoroacetophenone-based anion carriers demonstrated that monosubstitution of a methoxy group in the ortho position of the trifluoroacetophenone ring brought about enhanced stability in the hydration reaction of the trifluoroacetyl carbonyl [1]. This is mechanistically significant because trifluoroacetophenone derivatives function as neutral carriers (ionophores) for carbonate and other anions through reversible covalent adduct formation between the hydrated carbonyl (gem-diol form) and the target anion [2]. The ortho iso-pentoxy group in 2′-iso-pentoxy-2,2,2-trifluoroacetophenone is expected, based on this class-level computational evidence, to provide a similar ortho-effect on hydrate stability compared to meta- or para-substituted isomers (e.g., 3′-iso-pentoxy or 4′-iso-pentoxy analogs), potentially translating to altered anion binding thermodynamics and ion-selective electrode performance. The branched iso-pentoxy chain adds steric bulk beyond that of the methoxy group studied computationally, which may further modulate the hydration equilibrium.

carbonyl hydration Lewis acidity anion recognition carbonate sensing

Commercial Purity Benchmark: 97.0% Assay with Full Hazard Classification Suite Enables Direct Procurement for Method Development

2′-iso-Pentoxy-2,2,2-trifluoroacetophenone is supplied by Fluorochem (Product Code F399674) and its authorized resellers at a minimum purity of 97.0% . The same purity specification (97.0%) applies to the positional isomers 3′-iso-pentoxy-2,2,2-trifluoroacetophenone (CAS 1443353-30-7) and 3′-fluoro-4′-iso-pentoxy-2,2,2-trifluoroacetophenone (CAS 1443349-26-5) from the same supplier, establishing a consistent quality tier across this compound family . The compound carries a full GHS hazard classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), with Signal Word "Warning" and Pictogram GHS07 . This complete hazard dataset, including P-statements for safe handling, contrasts with many niche specialty compounds for which hazard information is incomplete or absent, reducing procurement friction for laboratories requiring pre-experiment risk assessment documentation.

purity specification procurement GHS classification quality control

Rotatable Bond Count and Topological PSA: Ortho Iso-Pentoxy Confers Higher Conformational Flexibility Than the Methylated Ortho Analog

2′-iso-Pentoxy-2,2,2-trifluoroacetophenone possesses 5 rotatable bonds and a topological polar surface area (TPSA) of 26.3 Ų . In comparison, 5′-methyl-2′-iso-pentoxy-2,2,2-trifluoroacetophenone (CAS 1443311-68-9), which adds a methyl group at the 5′-position of the phenyl ring, also has 5 rotatable bonds but a higher molecular weight of 274.28 g/mol [1]. The unsubstituted parent 2,2,2-trifluoroacetophenone has only 1 rotatable bond and a TPSA of 17.1 Ų [2]. The increase from 1 to 5 rotatable bonds represents a substantial gain in conformational entropy that affects both binding thermodynamics (if used as a pharmacological probe) and physical properties such as melting point (the ortho iso-pentoxy derivative is expected to be a liquid or low-melting solid, consistent with the absence of a reported melting point on vendor datasheets, whereas the parent is a liquid at room temperature). The TPSA of 26.3 Ų falls well below the typical oral drug-likeness threshold of 140 Ų, indicating that this compound retains favorable passive membrane permeability characteristics [3].

conformational flexibility molecular descriptors drug-likeness QSAR

Class-Level Evidence: Trifluoroacetophenone Core Is a Validated Transition-State Analog Scaffold for Serine Hydrolase Inhibition, with Potency Spanning 10⁷-Fold Across Substituents

The trifluoroacetophenone chemotype is established in the primary literature as a privileged scaffold for transition-state analog inhibition of serine hydrolases. In a foundational study by Nair et al. (1994), ten meta-substituted aryl trifluoromethyl ketones were evaluated as inhibitors of acetylcholinesterase (AChE) from Electrophorus electricus and Torpedo californica, revealing that dissociation constants (Ki values) span a range of approximately 10⁷-fold—from the least potent unsubstituted trifluoroacetophenone (Ki not explicitly listed but weakest in series) to the most potent m-(N,N,N-trimethylammonio)trifluoroacetophenone with Ki values of 1.5 fM and 15 fM for the respective AChE enzymes [1]. For alkyl-substituted analogs, Ki values correlate with hydrophobicity constants (π), indicating that lipophilic substituents enhance potency through dispersion interactions in the enzyme active site [1]. The ortho iso-pentoxy group in the target compound contributes both steric bulk and lipophilicity that, by class-level inference, would be expected to influence inhibitor–enzyme binding parameters. However, no direct AChE inhibition data are available for 2′-iso-pentoxy-2,2,2-trifluoroacetophenone specifically, and the ortho substitution pattern may produce different steric constraints in the active site compared to the meta-substituted series studied by Nair et al. Separately, trifluoroacetophenone derivatives have been validated as malonyl-CoA decarboxylase (MCD) inhibitors, with potency modulated by electron-withdrawing substituents on the phenyl ring that stabilize the hydrated (gem-diol) form of the trifluoroacetyl group [2].

enzyme inhibition transition-state analog acetylcholinesterase serine hydrolase

Recommended Application Scenarios for 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone Based on Differential Evidence


Carbonate- or Anion-Selective Ionophore Development Requiring Ortho-Substitution Pattern for Altered Hydrate Equilibrium

The ortho alkoxy substitution pattern in 2′-iso-pentoxy-2,2,2-trifluoroacetophenone is computationally predicted to enhance trifluoroacetyl hydrate stability relative to meta or para isomers, based on AM1 semiempirical calculations on related ortho-methoxy trifluoroacetophenone derivatives [1]. This makes the compound a candidate neutral carrier (ionophore) for carbonate-selective electrode membrane formulations where the ortho steric environment and branched-chain lipophilicity (LogP 3.86) may produce selectivity coefficients against lipophilic interferents (e.g., salicylate, thiocyanate) that differ from those reported for the more extensively studied para-alkyl trifluoroacetophenone ionophores [2]. Researchers should note that no direct ion-selective electrode data exist for this specific compound, and membrane composition optimization (plasticizer type, quaternary ammonium salt additive ratio) would need to be performed de novo.

Structure–Activity Relationship (SAR) Exploration of Ortho-Alkoxy Effects on Trifluoroacetyl Hydrate Formation and Serine Hydrolase Inhibition

The trifluoroacetophenone core is a validated transition-state analog scaffold for serine hydrolases including acetylcholinesterase, with Ki values spanning 10⁷-fold across substituent types [3]. 2′-iso-Pentoxy-2,2,2-trifluoroacetophenone fills a specific gap in the SAR landscape: an ortho-substituted, branched alkoxy derivative with intermediate lipophilicity (LogP 3.86, TPSA 26.3 Ų) and 5 rotatable bonds . This complements existing meta-alkyl series (Nair et al. 1994) and para-alkyl ionophore series, enabling systematic exploration of how ortho steric effects modulate the hydrate–ketone equilibrium that governs both enzyme inhibition potency and anion recognition selectivity. The compound's lack of pre-existing bioactivity data [4] makes it suitable for novel IP-generating research.

Computational Chemistry and Molecular Docking Studies Requiring a Conformationally Flexible, Moderately Lipophilic Probe Molecule

With 5 rotatable bonds, a TPSA of 26.3 Ų, and a molecular weight of 260.25 g/mol , 2′-iso-pentoxy-2,2,2-trifluoroacetophenone occupies a physicochemical space that is well-suited for computational docking and molecular dynamics simulations. Its rotatable bond count provides conformational sampling diversity without reaching the excessive flexibility (>10 rotatable bonds) that typically degrades docking pose prediction accuracy [5]. Comparative docking of the ortho iso-pentoxy isomer versus the meta (3′-iso-pentoxy) and para (4′-iso-pentoxy) positional isomers can probe how alkoxy placement differentially engages hydrophobic sub-pockets in enzyme active sites or synthetic receptors, generating testable hypotheses for experimental follow-up.

Method Development and Analytical Reference Standard Qualification in Fluorinated Compound Research Programs

The compound's defined purity (97.0%), complete GHS hazard classification (H302, H315, H319, H335), and availability through a specialized fluorochemical supplier (Fluorochem F399674) with established academic procurement channels make it a practical reference standard for HPLC or GC-MS method development targeting the broader class of 2-alkoxy-trifluoroacetophenone derivatives. The patent literature documents general synthetic routes to trifluoromethyl-substituted 2-alkoxyacetophenone derivatives (US7189863B2) [6], establishing the chemical feasibility of generating analog libraries for which 2′-iso-pentoxy-2,2,2-trifluoroacetophenone can serve as a characterized benchmarking compound. The LogP of 3.86 provides a useful retention time anchor for reversed-phase chromatographic method development across a homologous series of alkoxy-substituted trifluoroacetophenones.

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